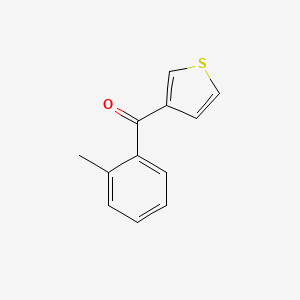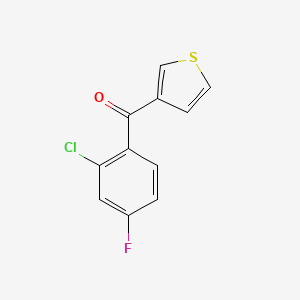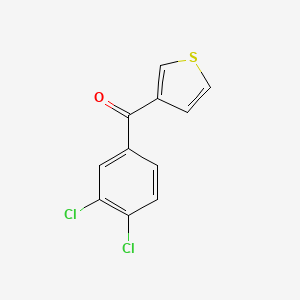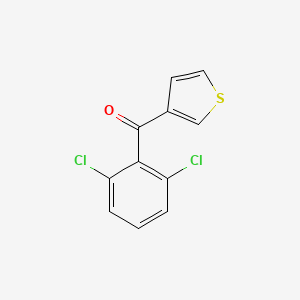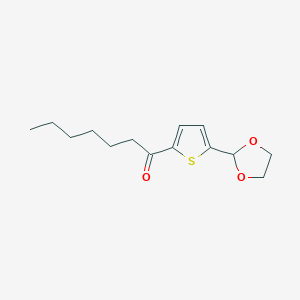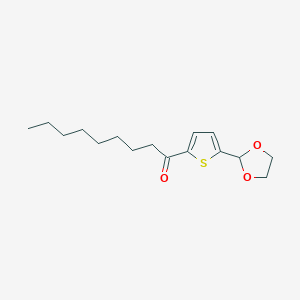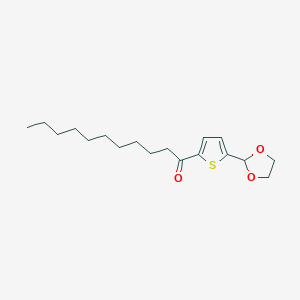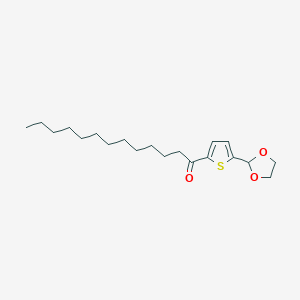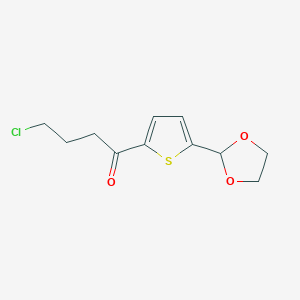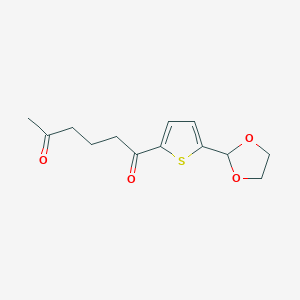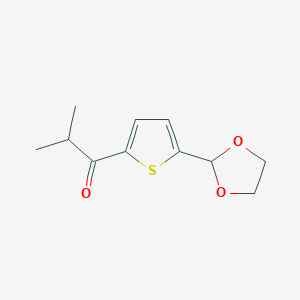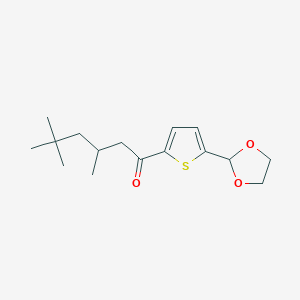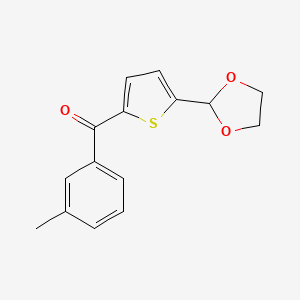
4-(3,4-ジニトロベンジル)モルホリン
概要
説明
4-(3,4-Dinitrobenzyl)morpholine is a useful research compound. Its molecular formula is C11H13N3O5 and its molecular weight is 267.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3,4-Dinitrobenzyl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3,4-Dinitrobenzyl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
ヒトレグメインおよびコリンエステラーゼ酵素の阻害
4-(3,4-ジニトロベンジル)モルホリン誘導体は合成され、ヒトレグメインおよびコリンエステラーゼ酵素に対する潜在的な阻害活性について評価されています 。これらの酵素はアルツハイマー病の進行に関与しており、これらの酵素の活性を阻害することは治療上の利点を提供する可能性があります。分子ドッキング研究は、これらの化合物が中程度から高親和力で相互作用することを示唆しており、薬剤としての可能性を示しています。
抗菌および抗炎症アプリケーション
モルホリン含有化合物、特に4-(3,4-ジニトロベンジル)基を含むものは、顕著な抗菌および抗炎症効果を示してきました 。これは、感染症および炎症性疾患の新しい治療法の開発において、それらを貴重な存在にします。
注意欠陥多動性障害(ADHD)治療法
ケロニンAやビロキサジンなど、モルホリン部分を有する天然物は、ADHDに治療効果を示しています 。これらの化合物におけるモルホリン環の存在は、それらの活性にとって重要であり、4-(3,4-ジニトロベンジル)モルホリンも同様の用途で検討できることを示唆しています。
産業用途
合成モルホリン誘導体は、腐食防止剤、界面活性剤、有機触媒など、さまざまな産業用途で使用されています 。4-(3,4-ジニトロベンジル)モルホリンは、その独自の化学構造により、これらの用途を強化する可能性があります。
薬学的特性
いくつかの合成モルホリン含有化合物は、重要な薬学的特性を持っています。 たとえば、レボクセチンとモクロベミドは抗うつ薬であり、エモルファゾンは解熱鎮痛薬です 。4-(3,4-ジニトロベンジル)モルホリンは、同様の薬理学的活性について調査することができます。
抗肥満薬の開発
フェンジメトラジンは、モルホリン含有化合物であり、抗肥満薬として効果的です 。4-(3,4-ジニトロベンジル)モルホリンの構造的類似性は、それが新しい抗肥満薬の開発のための候補になる可能性を示唆しています。
特性
IUPAC Name |
4-[(3,4-dinitrophenyl)methyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O5/c15-13(16)10-2-1-9(7-11(10)14(17)18)8-12-3-5-19-6-4-12/h1-2,7H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOQFMBDEGJNLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649005 | |
| Record name | 4-[(3,4-Dinitrophenyl)methyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
825619-03-2 | |
| Record name | 4-[(3,4-Dinitrophenyl)methyl]morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=825619-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(3,4-Dinitrophenyl)methyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
